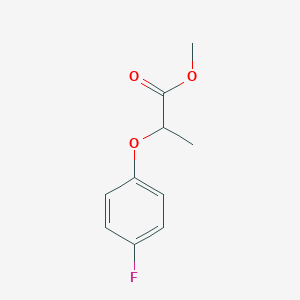

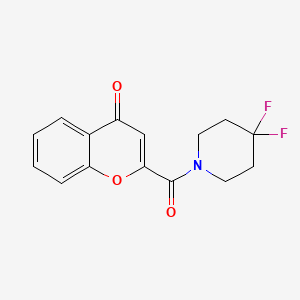

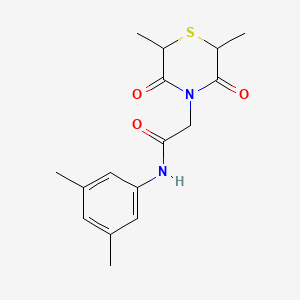

![molecular formula C19H15F3N2O3 B2485014 Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-31-7](/img/structure/B2485014.png)

Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a derivative of 4-hydroxyquinoline . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .

Synthesis Analysis

The compound can be modified to enhance its cytotoxic activity by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . For instance, heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reactions of the compound with various reagents such as urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield the corresponding condensation products .Chemical Reactions Analysis

The compound undergoes various reactions with different reagents to yield a variety of products . For instance, it reacts with chloroacetyl chloride to give a mixture of two isomeric O-acylation products . It also reacts with various reagents such as urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield the corresponding condensation products .Aplicaciones Científicas De Investigación

- Anticancer Activity : Quinoline derivatives have been investigated for their antitumor properties . Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate could serve as a lead compound for developing novel anticancer agents.

- Anti-HIV Activity : Quinoline-based compounds have shown promise as HIV-1 integrase inhibitors . Further exploration of this derivative may reveal its potential in combating HIV infections.

- Quinoline derivatives have been explored as antibacterial agents . Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate could contribute to the development of new antibiotics.

- Quinoline compounds often exhibit antioxidant activity . Investigating the radical-scavenging potential of this derivative could be valuable.

- Quinoline-based molecules have been used in organic light-emitting diodes (OLEDs) and solar cells . Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate might find applications in these areas.

- Quinoline derivatives can form stable complexes with metal ions . This compound could be explored for its coordination behavior and potential applications in catalysis or sensing.

- Density Functional Theory (DFT) studies have been conducted on related quinoline derivatives . Calculating electronic properties, molecular orbitals, and chemical shifts for this compound could provide insights into its reactivity and stability.

Medicinal Chemistry and Drug Development

Antibacterial Agents

Antioxidant Properties

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Computational Chemistry and Molecular Modeling

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(2-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)13-10-23-15-9-11(19(20,21)22)7-8-12(15)17(13)24-14-5-3-4-6-16(14)25/h3-10,25H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOANBKFMPGVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

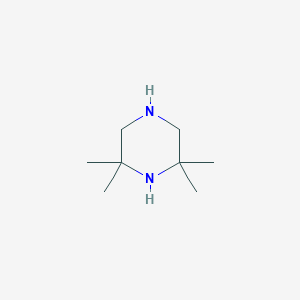

![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)

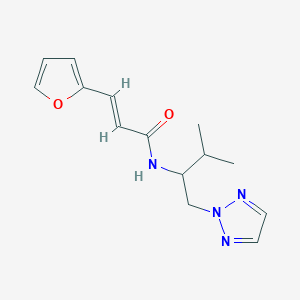

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)

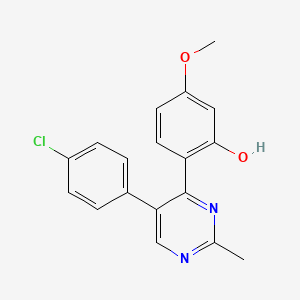

![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)

![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)